molecular formula C35H47F3N6 B13745355 1,1'-[1H-Imidazol-3-ium-1,3-diyldi(hexane-6,1-diyl)]bis(3-benzyl-1H-imidazol-3-ium) trifluoride CAS No. 1245190-26-4

1,1'-[1H-Imidazol-3-ium-1,3-diyldi(hexane-6,1-diyl)]bis(3-benzyl-1H-imidazol-3-ium) trifluoride

Cat. No.: B13745355
CAS No.: 1245190-26-4
M. Wt: 608.8 g/mol
InChI Key: LNXWGVWPLFIIRO-UHFFFAOYSA-K
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Description

1,3-Bis[6-(3-benzyl-1-imidazolio)-hexyl]imidazolium trifluoride solution is a chemical compound with the molecular formula C35H47F3N6. It is an ionic liquid, which means it is a salt in the liquid state at room temperature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis[6-(3-benzyl-1-imidazolio)-hexyl]imidazolium trifluoride involves the reaction of imidazole derivatives with benzyl halides under specific conditions. The reaction typically takes place in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure it meets industry standards .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis[6-(3-benzyl-1-imidazolio)-hexyl]imidazolium trifluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional functional groups, while substitution reactions can produce a variety of imidazolium salts with different substituents .

Scientific Research Applications

1,3-Bis[6-(3-benzyl-1-imidazolio)-hexyl]imidazolium trifluoride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Bis[6-(3-benzyl-1-imidazolio)-hexyl]imidazolium trifluoride involves its interaction with specific molecular targets and pathways. The compound can disrupt cell membranes, leading to cell death in microbial organisms. In cancer cells, it may interfere with cellular processes such as DNA replication and protein synthesis, ultimately inducing apoptosis. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis[6-(3-benzyl-1-imidazolio)-hexyl]imidazolium trifluoride is unique due to its specific structure, which imparts distinct physicochemical properties. Its benzyl groups and trifluoride anion contribute to its high stability and reactivity, making it suitable for a wide range of applications. Compared to similar compounds, it offers enhanced antimicrobial activity and potential therapeutic benefits .

Properties

CAS No.

1245190-26-4

Molecular Formula

C35H47F3N6

Molecular Weight

608.8 g/mol

IUPAC Name

1,3-bis[6-(3-benzylimidazol-3-ium-1-yl)hexyl]imidazol-1-ium;trifluoride

InChI

InChI=1S/C35H47N6.3FH/c1(3-13-21-38-25-27-40(32-38)29-34-15-7-5-8-16-34)11-19-36-23-24-37(31-36)20-12-2-4-14-22-39-26-28-41(33-39)30-35-17-9-6-10-18-35;;;/h5-10,15-18,23-28,31-33H,1-4,11-14,19-22,29-30H2;3*1H/q+3;;;/p-3

InChI Key

LNXWGVWPLFIIRO-UHFFFAOYSA-K

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=CN(C=C2)CCCCCCN3C=C[N+](=C3)CCCCCCN4C=C[N+](=C4)CC5=CC=CC=C5.[F-].[F-].[F-]

Origin of Product

United States

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